3,6-Bis(2-pyridylthio)pyridazine
Description
3,6-Bis(2-pyridylthio)pyridazine is a nitrogen- and sulfur-containing heterocyclic compound featuring a pyridazine core substituted at the 3- and 6-positions with 2-pyridylthio groups. Its structure enables versatile coordination chemistry, making it a valuable ligand for metal complexes. For example, it forms a helical-chain mercury(II) bromide complex ([HgBr₂(C₁₄H₁₀N₄S₂)]ₙ) where the HgII center adopts a tetrahedral geometry coordinated by two pyridazine nitrogen atoms and two bromides . This compound’s ability to bridge metal centers contributes to its use in supramolecular architectures.
Properties
Molecular Formula |
C14H10N4S2 |
|---|---|
Molecular Weight |
298.4g/mol |
IUPAC Name |
3,6-bis(pyridin-2-ylsulfanyl)pyridazine |
InChI |
InChI=1S/C14H10N4S2/c1-3-9-15-11(5-1)19-13-7-8-14(18-17-13)20-12-6-2-4-10-16-12/h1-10H |
InChI Key |
IDYMXFBJTSMORY-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SC2=NN=C(C=C2)SC3=CC=CC=N3 |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NN=C(C=C2)SC3=CC=CC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyridazine scaffold is highly modifiable, and substituent variations significantly alter physicochemical and coordination properties. Key analogues include:
- Electronic Effects: Ethynyl-linked substituents (e.g., dimethylpyrimidine or julolidine in ) enhance π-conjugation, favoring optoelectronic applications. In contrast, 2-pyridylthio groups in the parent compound prioritize metal coordination via N/S donors.
- Pharmacological Relevance : Thiourea derivatives (e.g., ) and triazolo-pyridazine hybrids (e.g., ) exhibit bioactivity, whereas this compound is primarily studied for its coordination chemistry.
Coordination Chemistry and Metal Complexation
The ligand’s N/S donor sites enable diverse metal-binding modes:
- Comparison: HgII Complexes: The helical structure of the HgII complex contrasts with the linear or mononuclear geometries of simpler pyridazine ligands. EuIII Coordination: this compound sensitizes EuIII emission efficiently, similar to pyridyl-triazine ligands, but with distinct stoichiometry (1:2 ligand:metal ratio) .
Analytical and Application-Based Differences
- Luminescence : The EuIII complex of this compound emits bright red light under UV excitation , whereas julolidine-substituted analogues (e.g., ) may exhibit tunable fluorescence due to extended conjugation.
- Stability : Thiourea derivatives () show higher thermal stability compared to ethynyl-substituted pyridazines, which may degrade under prolonged UV exposure.
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